N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
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Description
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Research into similar sulfonamide compounds has highlighted their potential in various scientific applications, particularly in medicinal chemistry. Sulfonamides have been synthesized and studied for their bioactivity, showing promise in anticancer, anti-inflammatory, and COX-2 inhibition properties. For instance, sulfonamide derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. The introduction of substituents like fluorine has been found to enhance the selectivity and potency of these compounds for specific biochemical targets such as cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation and pain pathways (H. Gul et al., 2016); (Hiromasa Hashimoto et al., 2002).
Anticancer Potential
Aminothiazole-paeonol derivatives, structurally similar to the compound , have shown high anticancer potential, especially against human gastric and colorectal adenocarcinoma cell lines. These findings support the exploration of sulfonamide compounds for developing new anticancer agents. The modification of the benzenesulfonamide moiety, as seen in these derivatives, highlights the versatility and potential of sulfonamide compounds in drug development (Chia-Ying Tsai et al., 2016).
properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-9-8-14(21)11-20(18)29(25,26)22-13-15-12-17(19-7-4-10-28-19)24(23-15)16-5-2-3-6-16/h4,7-12,16,22H,2-3,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIXZMTYCUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide |
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